
1-But-3-ynyl-4-methoxypiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is a chemical compound with the CAS Number: 2460754-97-4 . It has a molecular weight of 203.71 and its IUPAC name is 1-(but-3-yn-1-yl)-4-methoxypiperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Protection Groups in Synthesis
Research on protecting groups, such as the use of acetal groups suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis, highlights the importance of chemical modifications in facilitating specific reactions or processes without affecting other parts of the molecule. The use of specific protecting groups under mild hydrolytic conditions demonstrates the strategic manipulation of molecules for desired outcomes in synthetic chemistry (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
The study of corrosion inhibitors, such as the investigation of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel, showcases the application of organic compounds in protecting metals from corrosion. This research not only contributes to understanding the mechanisms behind corrosion inhibition but also aids in the development of more effective and efficient inhibitors for industrial applications (Bentiss et al., 2009).
Receptor Binding and Activity
The exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes into the binding affinities and selectivities of these compounds towards sigma receptors. This research is crucial for understanding receptor-ligand interactions and the development of compounds with potential therapeutic applications, particularly in neurology and pharmacology (Berardi et al., 2005).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of novel compounds for their antimicrobial and antioxidant potential are vital for the development of new drugs and protective agents. Studies on compounds like 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters reveal their promising efficacy against various microorganisms and oxidative stress, pointing towards their potential in medical and health sciences (Harini et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It’s recommended to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
1-but-3-ynyl-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSIRFGLDCZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

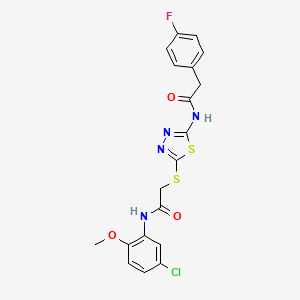
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)
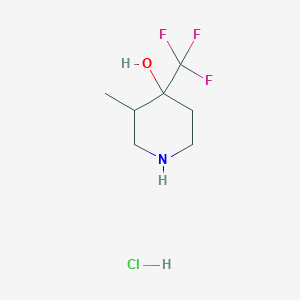
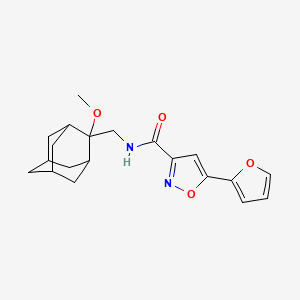
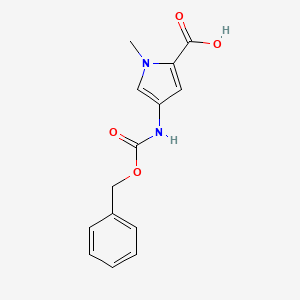
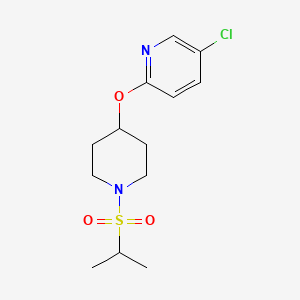

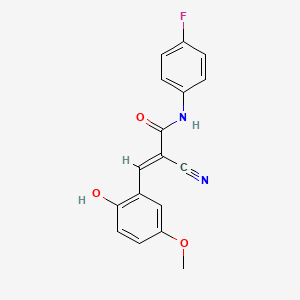
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

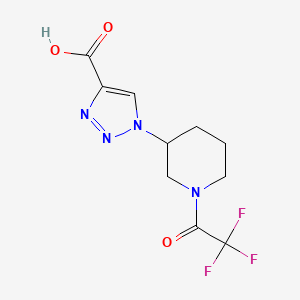
![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)
